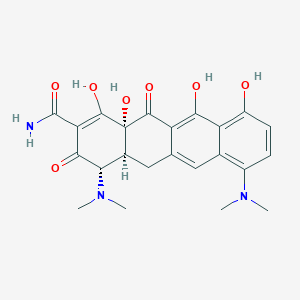

5alpha,6-Anhydro minocycline

Description

Contextualizing 5alpha,6-Anhydro Minocycline (B592863) within the Tetracycline (B611298) Class and Derivatives

Tetracyclines are a class of broad-spectrum antibiotics characterized by a four-ring ("tetracyclic") core structure. Minocycline, a second-generation, semi-synthetic tetracycline, is a well-established therapeutic agent. nih.govfda.gov 5alpha,6-Anhydro minocycline is a chemical derivative of minocycline, identified by the CAS number 19119-14-3. synzeal.comchromatoscientific.com Its chemical structure is formally named (4S,4aS,12aS)-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,11,12a-hexahydrotetracene-2-carboxamide. synzeal.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C23H25N3O7 | nih.govchembk.com |

| Molecular Weight | Approximately 455.46 g/mol | nih.govsimsonpharma.com |

| CAS Number | 19119-14-3 | synzeal.comsimsonpharma.com |

Historical Perspective of Chemically Modified Tetracyclines (CMTs) and Their Research Significance

The field of tetracycline research evolved significantly with the development of chemically modified tetracyclines (CMTs). These are analogues of tetracycline antibiotics that have been structurally altered to reduce or eliminate their antimicrobial activity while retaining other biologically significant properties. This strategic modification opened new avenues for therapeutic research beyond the treatment of bacterial infections.

A key focus of CMT research has been the inhibition of matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix. Elevated MMP activity is implicated in a variety of pathological conditions. Research has shown that some tetracyclines can inhibit MMPs, and this has prompted the investigation of their potential in non-infectious diseases. Minocycline itself, in addition to its antibiotic function, exhibits anti-inflammatory, anti-apoptotic, and immunomodulatory properties. nih.gov It has been studied for its neuroprotective effects and its ability to inhibit MMPs. nih.gov

Overview of Current Research Gaps and Future Directions for this compound

Despite the extensive body of research on minocycline and other CMTs, this compound remains an enigmatic outlier. A thorough review of published academic literature reveals a conspicuous absence of studies dedicated to its synthesis, characterization, and biological activity. Its mention is predominantly confined to its status as a process impurity in the manufacturing of minocycline.

This presents a clear and significant gap in the research landscape. The biological properties of this compound are currently unknown. It is not documented whether the structural modifications that differentiate it from minocycline enhance, diminish, or alter its potential non-antimicrobial activities, such as MMP inhibition.

Future research should be directed towards the following areas:

Synthesis and Purification: Development of a targeted synthesis protocol for this compound to produce the compound in sufficient purity and quantity for research purposes.

Biological Screening: A comprehensive evaluation of its biological activity is warranted. This should include assessment of its antimicrobial properties to confirm if it functions as a true CMT, as well as screening for other activities, such as MMP inhibition, anti-inflammatory effects, and cytotoxicity.

Structure-Activity Relationship Studies: Should any significant biological activity be identified, further studies would be necessary to understand how its unique structure contributes to these effects in comparison to minocycline and other well-characterized CMTs.

The exploration of this uninvestigated derivative could potentially uncover a novel CMT with unique therapeutic potential, or at the very least, provide a more complete understanding of the structure-activity relationships within the tetracycline family. Until such research is undertaken, this compound will remain a footnote in the broader story of tetracycline chemistry, representing a missed opportunity for scientific discovery.

Structure

3D Structure

Properties

CAS No. |

19119-14-3 |

|---|---|

Molecular Formula |

C23H25N3O7 |

Molecular Weight |

455.5 g/mol |

IUPAC Name |

(4S,4aS,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide |

InChI |

InChI=1S/C23H25N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-7,11,17,27-28,31,33H,8H2,1-4H3,(H2,24,32)/t11-,17-,23-/m0/s1 |

InChI Key |

JRNCBGYPEBAMRP-RYNWUYHSSA-N |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2CC3=CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C |

Canonical SMILES |

CN(C)C1C2CC3=CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations in Research

Strategies for the Laboratory Synthesis of 5alpha,6-Anhydro Minocycline (B592863)

The intentional laboratory synthesis of 5alpha,6-Anhydro minocycline is predominantly achieved through the controlled degradation of its parent compound, minocycline. This transformation is primarily an acid-catalyzed dehydration reaction.

Forced degradation studies provide a framework for the synthesis of this compound. These studies intentionally subject minocycline to various stress conditions to produce its degradation products in a controlled manner. The most effective condition for generating this compound is acid hydrolysis.

A general laboratory strategy involves dissolving minocycline hydrochloride in an acidic solution, such as hydrochloric acid or sulfuric acid, typically at concentrations ranging from 0.1 M to 1 M. The reaction mixture is then subjected to elevated temperatures, often through refluxing, for a defined period. The progress of the degradation can be monitored using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to determine the optimal reaction time for maximizing the yield of the anhydro-derivative. rjptonline.org

Upon completion of the reaction, the resulting mixture contains the parent drug, this compound, and potentially other related substances. Therefore, a crucial step in the synthesis is the isolation and purification of the target compound, which is often accomplished using preparative HPLC.

Elucidation of Formation Mechanisms and Pathways of this compound as a Minocycline Derivative

The formation of this compound from minocycline is a classic example of an acid-catalyzed dehydration reaction common to many tetracycline (B611298) antibiotics. The mechanism involves the elimination of a water molecule from the C ring of the tetracycline structure, leading to the formation of a double bond between carbons 5a and 6.

The key steps in the proposed mechanism are:

Protonation: In an acidic environment, the hydroxyl group at the C6 position of the minocycline molecule is protonated, forming a good leaving group (water).

Elimination: The lone pair of electrons on the oxygen of the C12a hydroxyl group initiates a cascade of electron movement, facilitating the departure of the water molecule.

Deprotonation: A proton is abstracted from the C5a position, leading to the formation of a stable aromatic C ring and the final product, this compound.

The reaction kinetics of this degradation process have been shown to be first-order with respect to both the concentration of minocycline and the hydrogen ion concentration. nih.gov This indicates that the rate of formation is directly proportional to the amount of minocycline and the acidity of the solution. The stereochemistry at the 5a position (alpha) is a critical aspect of the parent molecule that is retained in the naming of the anhydro-derivative.

Factors that influence the rate of formation include temperature, acid strength, and the presence of other excipients. Elevated temperatures significantly accelerate the degradation process.

Development of Optimized Synthetic Routes for Research Purity

To obtain this compound with the high purity required for its use as a reference standard in analytical methods or for other research purposes, optimization of the synthesis and purification processes is essential.

Optimized Synthesis: The goal of an optimized synthetic route is to maximize the conversion of minocycline to its anhydro-derivative while minimizing the formation of other degradation products. This can be achieved by carefully controlling the reaction parameters.

| Parameter | Optimized Condition | Rationale |

| Acid | Hydrochloric Acid (0.1 M - 1 M) | Provides the necessary catalytic protons for dehydration. |

| Temperature | Reflux | Accelerates the rate of the first-order degradation reaction. |

| Reaction Time | Monitored by HPLC | Allows for quenching the reaction at the point of maximum yield of the desired product. |

Purification: Given that the reaction mixture will contain unreacted minocycline and potentially other byproducts, a robust purification strategy is critical. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for isolating this compound with high purity.

| Parameter | Typical Condition | Rationale |

| Stationary Phase | C18 column | Provides good separation of the relatively nonpolar anhydro-derivative from the more polar minocycline. |

| Mobile Phase | A gradient of acetonitrile (B52724) and water (with an acidic modifier like formic acid) | Allows for the effective elution and separation of the components in the reaction mixture. |

| Detection | UV spectrophotometry (around 345 nm) | This compound has a strong UV absorbance at this wavelength, facilitating its detection and collection. nih.gov |

The fractions containing the pure this compound are collected, and the solvent is removed, typically by lyophilization or evaporation under reduced pressure, to yield the final product as a solid. The purity of the isolated compound is then confirmed using analytical HPLC and its identity verified by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Application of Spectroscopic Methods for Definitive Structural Characterization (e.g., NMR, Mass Spectrometry)

The unambiguous determination of the chemical structure of 5alpha,6-Anhydrominocycline relies on the application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the intricate molecular architecture of organic molecules. For 5alpha,6-Anhydrominocycline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be utilized to map the connectivity of atoms within the molecule.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. Key signals would be expected for the aromatic protons, the protons on the tetracyclic ring system, and the methyl groups of the dimethylamino moieties.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of chemically distinct carbon atoms. The chemical shifts would indicate the types of carbons present (e.g., carbonyl, aromatic, aliphatic).

While specific, publicly available experimental NMR data for 5alpha,6-Anhydrominocycline is not widespread, the expected chemical shifts can be predicted based on the known structure of Minocycline (B592863) and related tetracycline (B611298) compounds.

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion, allowing for the calculation of its elemental formula, which for 5alpha,6-Anhydrominocycline is C₂₃H₂₅N₃O₇.

Recent studies utilizing advanced techniques like two-dimensional liquid chromatography-quadrupole time-of-flight mass spectrometry (2D-LC-Q-TOF/MS) have been instrumental in identifying and characterizing numerous related substances in Minocycline hydrochloride, including its degradation products nih.gov. In such analyses, 5alpha,6-Anhydrominocycline would be identified by its specific mass-to-charge ratio (m/z) and its characteristic fragmentation pattern under collision-induced dissociation (CID). The fragmentation would likely involve characteristic losses of small molecules such as water, ammonia, and cleavage of the tetracyclic ring system, providing confirmatory structural evidence.

A hypothetical fragmentation pattern for 5alpha,6-Anhydrominocycline is presented in the table below, based on the principles of mass spectrometry.

Table 1: Hypothetical Mass Spectrometry Data for 5alpha,6-Anhydrominocycline

| Technique | Parameter | Expected Value/Observation |

|---|---|---|

| High-Resolution MS (e.g., Q-TOF) | [M+H]⁺ (Exact Mass) | 456.1714 |

| Tandem MS (MS/MS) | Major Fragment Ions (m/z) | Loss of H₂O, NH₃, and characteristic ring cleavages |

Chromatographic Method Development for Quantitative Analysis and Purity Profiling

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for the quantitative analysis and purity assessment of pharmaceutical compounds. The development of a robust and reliable HPLC method for 5alpha,6-Anhydrominocycline is critical for its quantification as an impurity in Minocycline samples.

A typical approach would involve a stability-indicating reversed-phase HPLC (RP-HPLC) method, which is designed to separate the main compound from all its potential impurities and degradation products. Key aspects of method development include:

Column Selection: A C18 or C8 stationary phase is commonly used for the analysis of tetracyclines, providing good retention and resolution.

Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. The pH of the buffer and the gradient of the organic modifier are optimized to achieve the best separation.

Detection: UV detection is commonly used, with the wavelength selected based on the UV absorbance maxima of the analyte. For tetracyclines, detection is often performed in the range of 280-350 nm.

An example of a set of chromatographic conditions that could be developed for the analysis of 5alpha,6-Anhydrominocycline is provided below.

Table 2: Example HPLC Method Parameters for 5alpha,6-Anhydrominocycline Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-based gradient from 10% to 90% B |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 280 nm |

| Column Temperature | 30 °C |

Validation of Analytical Procedures for Research-Grade Material

Once a suitable analytical method is developed, it must be validated to ensure that it is fit for its intended purpose. The validation of an analytical procedure for research-grade 5alpha,6-Anhydrominocycline would follow the guidelines established by regulatory bodies such as the International Council for Harmonisation (ICH). The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The acceptance criteria for these validation parameters are established based on the requirements of the analysis. A summary of typical validation parameters and acceptance criteria is presented in the following table.

Table 3: Typical Validation Parameters and Acceptance Criteria for a Quantitative HPLC Method

| Parameter | Typical Acceptance Criterion |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Precision (RSD) | ≤ 2.0% |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1 |

| Robustness | No significant change in results with minor variations in method parameters |

Based on the conducted research, there is a significant lack of specific preclinical data for the compound "5alpha,6-Anhydro minocycline" across the requested areas of investigation. The available scientific literature predominantly focuses on the parent compound, minocycline, attributing the observed biological activities to it.

Therefore, it is not possible to provide a detailed article that focuses solely on the preclinical investigations into the biological activities and molecular mechanisms of action of "this compound" as per the structured outline. The specific research findings, data tables, and detailed discussions for each subsection are not available in the public domain for this specific chemical entity.

Further research specifically isolating and studying the effects of "this compound" is required to elucidate its distinct biological and molecular profile.

Preclinical Investigations into Biological Activities and Molecular Mechanisms of Action

Elucidation of Molecular Mechanisms Underlying Observed Biological Effects

Receptor Binding and Signaling Pathway Interactions

Preclinical studies on chemically modified tetracyclines, including compounds structurally related to 5alpha,6-Anhydro minocycline (B592863), have primarily focused on their ability to modulate inflammatory and tissue-degradative pathways rather than binding to specific receptors in the traditional sense. The principal mechanism of action for CMTs is the inhibition of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for extracellular matrix remodeling. nih.govresearchgate.net The interaction with MMPs is believed to occur through the chelation of metal ions, such as zinc and calcium, which are essential for the catalytic activity and structural integrity of these enzymes. nih.govslideshare.net

The anti-inflammatory effects of CMTs are also linked to their ability to interfere with key signaling pathways. They have been shown to suppress the activity of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govirjet.net This suppression is thought to occur through the modulation of intracellular signaling cascades, including the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which in turn reduces the production of nitric oxide and prostaglandins, respectively. slideshare.netnih.gov

Interaction with Specific Cellular Components and Macromolecules

The primary macromolecules with which 5alpha,6-Anhydro minocycline and other CMTs interact are the matrix metalloproteinases. By binding to these enzymes, CMTs prevent the degradation of extracellular matrix components like collagen, which is a hallmark of various inflammatory and degenerative diseases. nih.govirjet.net This anti-collagenolytic activity is a key feature retained from the parent tetracycline (B611298) molecules but is independent of their antimicrobial action. slideshare.net

Furthermore, CMTs have been shown to scavenge reactive oxygen species (ROS). slideshare.netnih.gov This antioxidant property is attributed to the phenolic ring structure present in tetracycline derivatives, which can donate electrons to neutralize free radicals. By reducing oxidative stress, CMTs can protect cells and tissues from damage and modulate inflammatory responses.

The interaction of CMTs with cellular components also extends to their influence on bone cells. Studies have demonstrated that CMTs can inhibit bone resorption by suppressing the activity of osteoclasts, the cells responsible for breaking down bone tissue. irjet.netnih.gov This effect is mediated through the inhibition of osteoclastic enzymes and the induction of apoptosis in osteoclasts. irjet.net

Comparative Preclinical Pharmacological Profiles with Minocycline and Other Chemically Modified Tetracyclines (CMTs) Regarding Non-Antimicrobial Efficacy

The development of this compound and other CMTs was driven by the need to separate the non-antimicrobial therapeutic effects of tetracyclines from their antibiotic activity, thereby avoiding the risk of antibiotic resistance. nih.gov Preclinical studies have consistently demonstrated that CMTs, despite lacking antimicrobial efficacy, retain and in some cases exhibit enhanced non-antimicrobial properties compared to their parent compounds like minocycline.

Minocycline itself possesses well-documented anti-inflammatory, anti-apoptotic, and neuroprotective properties, partly through the inhibition of MMPs. plos.orgnih.gov However, its long-term use is limited by its antibiotic nature. CMTs, including by inference this compound, offer a significant advantage by preserving these therapeutic actions without the selective pressure for antibiotic-resistant bacteria. nih.gov

The table below summarizes the comparative non-antimicrobial efficacy of minocycline and various CMTs based on preclinical findings.

| Feature | Minocycline | Chemically Modified Tetracyclines (CMTs) |

| Antimicrobial Activity | Present | Absent or significantly reduced nih.gov |

| MMP Inhibition | Moderate inhibitor of MMP-9 plos.orgnih.gov | Potent inhibitors of various MMPs researchgate.netslideshare.net |

| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines nih.gov | Potent inhibition of IL-1β, IL-6, TNF-α nih.govirjet.net |

| Inhibition of Bone Resorption | Present | Potent inhibition of osteoclast activity irjet.netnih.gov |

| Antioxidant Activity | Present | Effective ROS scavengers slideshare.netnih.gov |

One of the most extensively studied non-antimicrobial actions of tetracyclines is their ability to inhibit MMPs. The table below provides a more detailed comparison of the inhibitory activity of different tetracyclines against these enzymes.

| Compound | Target MMPs | Mechanism of Action |

| Minocycline | MMP-9 plos.orgnih.gov | Inhibition of enzyme activity |

| Doxycycline | Collagenases, Gelatinases researchgate.net | Inhibition of enzyme activity and synthesis |

| CMT-1 (4-dedimethylaminotetracycline) | Collagenase slideshare.net | Direct inhibition of enzyme activity |

| CMT-3 | MMP-2, MMP-9, MMP-14 slideshare.net | Inhibition of enzyme activity |

| CMT-8 | General MMPs | Potent inhibitor of periodontal breakdown slideshare.net |

Structure Activity Relationship Sar Studies of 5alpha,6 Anhydro Minocycline and Its Analogues

Conformational Analysis and its Influence on Biological Interactions

The conversion of minocycline (B592863) to 5alpha,6-Anhydro minocycline involves the removal of the 6-hydroxyl group and the formation of a double bond between C5a and C6. This modification flattens the B-ring of the tetracycline (B611298) scaffold, leading to a more planar and rigid structure compared to the parent molecule. This altered conformation has a profound impact on how the molecule interacts with its biological targets.

Computational studies and NMR analysis of the closely related 5a,6-anhydrotetracycline have revealed that it can exist in different conformational states in solution, often favoring a "twisted" conformation in less polar environments. This is in contrast to the more "extended" conformation typically adopted by classic tetracyclines like tetracycline itself. The conformational flexibility, or lack thereof, of these molecules can influence their ability to fit into the binding pockets of ribosomal RNA or regulatory proteins like the tetracycline repressor protein (TetR).

Table 1: Comparative Conformational Properties of Minocycline and this compound

| Feature | Minocycline | This compound |

| B-Ring Conformation | Non-planar, more flexible | Planar, rigid |

| Overall Shape | More globular, extended conformation favored | Flatter, twisted conformation possible |

| Inter-ring Torsion Angles | Allows for greater flexibility | More constrained due to C5a-C6 double bond |

| Potential for Hydrophobic Interactions | Moderate | Potentially enhanced due to increased planarity |

Impact of the 5alpha,6-Anhydro Moiety on Biological Target Affinity and Selectivity

The structural changes imparted by the 5alpha,6-anhydro moiety have a direct impact on the affinity and selectivity of the molecule for its biological targets. While often considered a degradation product with reduced antibacterial activity, anhydrotetracyclines have shown interesting and sometimes potent effects on other biological systems.

Interestingly, 5a,6-anhydrotetracycline has been shown to be a more potent inducer of the tetracycline repressor protein (TetR) than tetracycline itself. TetR is a key protein in bacterial resistance mechanisms, and the ability of anhydrotetracyclines to bind to it with high affinity suggests a different mode of interaction compared to traditional tetracyclines. This highlights that the 5alpha,6-anhydro moiety can shift the target selectivity of the tetracycline scaffold.

Furthermore, anhydrotetracycline (B590944) has been identified as an inhibitor of tetracycline-degrading enzymes, a class of enzymes that contribute to antibiotic resistance. This suggests that while its direct antibacterial activity may be reduced, it could potentially act as a potentiator for other tetracycline antibiotics.

Table 2: Biological Target Interactions of Minocycline and Anhydrotetracyclines

| Biological Target | Minocycline | Anhydrotetracycline (as a representative anhydrotetracycline) |

| Bacterial Ribosome (30S) | High affinity, potent inhibitor of protein synthesis | Reduced affinity compared to parent tetracyclines |

| Tetracycline Repressor (TetR) | Binds and induces | Higher affinity and a more potent inducer than tetracycline |

| Tetracycline Destructases | Substrate | Inhibitor |

Rational Design and Synthesis of Novel this compound Analogues for SAR Probing

The unique conformational and biological properties of this compound make it an intriguing scaffold for the rational design of novel therapeutic agents. While research in this specific area is limited, the principles of tetracycline SAR can be applied to guide the synthesis of new analogues.

The synthesis of this compound is typically achieved through the acid-catalyzed dehydration of minocycline. The development of synthetic methodologies to selectively modify the this compound core would be a critical step in exploring its SAR. Modifications could be targeted at several key positions:

The "Upper Periphery" (C7-C9): The 7-dimethylamino group of minocycline is a key determinant of its enhanced activity and pharmacokinetic profile. The synthesis of analogues with different substituents at the C7 and C9 positions of the anhydro scaffold could modulate lipophilicity and interactions with specific targets.

The "Lower Periphery" (C1-C4): The amide group at C2 and the dimethylamino group at C4 are critical for antibacterial activity. Derivatization of the C2 amide, similar to the development of glycylcyclines, could be explored in the anhydro series to potentially overcome resistance mechanisms.

The Hydrophilic Southern and Eastern Faces: Modifications to the hydroxyl groups on the "southern and eastern" faces of the molecule could influence solubility and interactions with the ribosomal binding site.

The rational design of these novel analogues would be guided by computational modeling to predict their conformational preferences and docking simulations to estimate their binding affinities for various biological targets. The goal would be to leverage the unique planarity of the anhydro scaffold to design compounds with novel or enhanced biological activities, potentially moving beyond antibacterial effects to explore other therapeutic areas where tetracyclines have shown promise, such as anti-inflammatory and neuroprotective agents.

Table 3: Potential Synthetic Modifications of this compound for SAR Studies

| Position of Modification | Type of Modification | Rationale |

| C9 | Introduction of glycylamido or other bulky groups | To potentially restore or enhance antibacterial activity and overcome efflux-based resistance. |

| C7 | Variation of the amino substituent (e.g., alkyl, aryl) | To modulate lipophilicity and pharmacokinetic properties. |

| C2 | Derivatization of the carboxamide group | To explore interactions with the ribosomal A-site and potentially evade resistance. |

| C10, C12a Hydroxyls | Esterification or etherification | To alter solubility and hydrogen bonding capacity. |

Role in Pharmaceutical Analytical Development and Quality Assurance Research

Utilization as a Reference Standard in Minocycline (B592863) Purity and Impurity Profiling

In the quality control (QC) of pharmaceuticals, reference standards are highly characterized materials used as a benchmark for confirming the identity, purity, and strength of a drug substance and its formulated products. 5alpha,6-Anhydro minocycline is utilized as a certified reference standard for a key impurity of minocycline. synzeal.comsynzeal.com Its primary application is in the development, validation, and routine execution of analytical methods, such as High-Performance Liquid Chromatography (HPLC), designed to assess the purity of minocycline. synzeal.com

During the manufacturing process or upon storage, impurities can arise in the active pharmaceutical ingredient (API) or the final drug product. Regulatory agencies require that these impurities be identified, quantified, and controlled within strict limits. Analytical scientists use the this compound reference standard to:

Identify: By comparing the retention time of a peak in the chromatogram of a minocycline sample to that of the certified standard, analysts can positively identify the presence of this compound.

Quantify: A known concentration of the reference standard is used to create a calibration curve, allowing for the precise measurement of the amount of this compound present in a test sample.

This process is fundamental for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions, where a comprehensive impurity profile of the drug substance is required. synzeal.comsynzeal.com The availability of high-quality this compound reference material is essential for method validation and ensuring that the analytical techniques can reliably detect and quantify this specific impurity. alentris.org

| Identifier | Value |

|---|---|

| Chemical Name | (4S,4aS,12aS)-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,11,12a-hexahydrotetracene-2-carboxamide alentris.org |

| CAS Number | 19119-14-3 nih.gov |

| Molecular Formula | C23H25N3O7 nih.gov |

| Molecular Weight | 455.5 g/mol nih.gov |

Development of Degradation Pathways and Stress Stability Studies for Minocycline Formulations

This compound is a known degradation product of minocycline. Understanding the formation of this and other impurities is a core objective of stress stability studies. These studies, also known as forced degradation studies, are mandated by regulatory bodies to elucidate the intrinsic stability of a drug molecule and to develop stability-indicating analytical methods.

In these studies, minocycline is subjected to a variety of harsh conditions, including:

Acidic and Basic Hydrolysis: Exposure to acidic and basic environments can cause the degradation of minocycline.

Oxidation: Treatment with oxidizing agents.

Photodegradation: Exposure to UV or fluorescent light.

Thermal Stress: Exposure to high temperatures.

By analyzing the samples after exposure to these stresses, researchers can identify the resulting degradation products. This compound is one such product formed under certain stress conditions. The knowledge of its formation pathway is crucial for developing manufacturing processes and packaging that minimize its emergence. Furthermore, the analytical methods used in quality control must be proven to be "stability-indicating," meaning they can accurately measure the active ingredient without interference from any degradation products, including this compound.

| Impurity Name | Typical Acceptance Criterion (Not more than) |

|---|---|

| This compound | ≤ 0.5% |

| 4-Epiminocycline | ≤ 2.0% |

| Any other individual impurity | ≤ 0.2% |

| Total Impurities | ≤ 2.5% |

Implications for Long-Term Stability and Storage Conditions of Minocycline

The formation of this compound has direct implications for the long-term stability and, consequently, the approved storage conditions and shelf-life of minocycline drug products. During formal stability testing, batches of the final product are stored at specified temperatures and humidity levels for extended periods. Samples are pulled at predetermined intervals and analyzed for purity and impurity content.

The rate at which this compound and other degradation products form is a key factor in determining the product's expiration date. If this impurity increases to levels that exceed the established safety and quality thresholds, the product is no longer considered stable. Therefore, the data gathered on the formation of this compound under various storage conditions informs the labeling instructions for the commercial product, such as recommendations for temperature control and protection from light, to ensure its quality is maintained throughout its shelf life.

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Biological Activities in Specialized Preclinical Models

The parent compound, minocycline (B592863), and other tetracycline (B611298) derivatives are known to possess significant biological activities independent of their ability to inhibit bacterial protein synthesis. These non-antibiotic properties include inhibition of matrix metalloproteinases (MMPs), modulation of inflammatory cytokines, and anti-apoptotic effects. nih.govnih.govresearchgate.net Future research on 5alpha,6-Anhydro minocycline should systematically explore whether it retains or enhances these properties.

Given that many tetracycline analogues demonstrate potent anti-inflammatory and neuroprotective effects, specialized preclinical models are essential to uncover the unique therapeutic potential of this compound. nih.govnih.gov For instance, its efficacy could be tested in models of neurodegenerative diseases like Parkinson's or Alzheimer's disease, where minocycline has already shown promise by inhibiting microglial activation and protein aggregation. nih.govresearchgate.net Similarly, models for ophthalmic diseases, such as diabetic retinopathy or age-related macular degeneration, could reveal activities related to inhibiting angiogenesis and inflammation in the eye. nih.govdroracle.ai

| Disease Area | Potential Preclinical Model | Key Biological Target/Pathway | Rationale for Testing this compound |

|---|---|---|---|

| Neurodegeneration (e.g., Parkinson's Disease) | MPTP or 6-OHDA-induced rodent models | Microglial activation, inflammasome signaling, neuroinflammation | Leveraging the known neuroprotective effects of tetracycline derivatives. nih.govnih.gov |

| Inflammatory Disorders (e.g., Rheumatoid Arthritis) | Collagen-Induced Arthritis (CIA) or Collagen Antibody-Induced Arthritis (CAIA) models crownbio.commdbneuro.com | Matrix Metalloproteinases (MMPs), TNF-α, IL-1β | Exploring the well-documented anti-MMP and anti-inflammatory properties of tetracyclines. nih.govresearchgate.net |

| Ophthalmology (e.g., Uveitis, Dry Eye) | Endotoxin-induced uveitis (EIU) model or desiccating stress models | Corneal smoothness, angiogenesis (VEGF), cytokine expression nih.gov | Investigating effects on ocular inflammation and angiogenesis. |

| Dermatology (e.g., Rosacea, Bullous Dermatoses) | UV-erythema models or chemically-induced skin inflammation models ijpras.comijpsr.com | Neutrophil chemotaxis, inflammatory cytokine downregulation | Building on the established use of tetracyclines in treating inflammatory skin conditions. nih.gov |

Advanced Computational and In Silico Approaches for Structure-Based Drug Design and Mechanism Prediction

Computational chemistry and in silico modeling offer powerful tools to accelerate the investigation of this compound. These approaches can predict its biological activities, identify potential molecular targets, and guide the synthesis of more potent and specific derivatives. Molecular docking studies, for example, can simulate the binding of this compound to various biological targets, such as specific MMPs, caspases, or inflammatory enzymes. etflin.comnih.govresearchgate.net

Recent in silico studies on other tetracycline derivatives have successfully predicted their binding affinities to target proteins and screened for potential drug-like molecules. etflin.comresearchgate.netscispace.com Applying these methodologies to this compound could elucidate its mechanism of action. For instance, docking simulations could compare its binding energy to the active site of collagenase (MMP-8) versus its parent compound, minocycline, to predict its relative anti-collagenase activity. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be used to forecast the pharmacokinetic and safety profiles of novel analogs based on the anhydro-scaffold, helping to prioritize synthetic efforts. researchgate.netsemanticscholar.org

| Computational Method | Objective | Potential Application for this compound | Example from Broader Tetracycline Research |

|---|---|---|---|

| Molecular Docking | Predict binding affinity and interaction with a target protein. | Simulate binding to MMPs, caspases, TNF-α converting enzyme (TACE), and other inflammatory targets. | Screening of tetracycline derivatives against tetracycline resistance proteins to identify potent inhibitors. etflin.comscispace.com |

| Molecular Dynamics (MD) Simulation | Assess the stability and conformational changes of a protein-ligand complex over time. | Evaluate the stability of the binding pose of this compound within the active site of a target. | Used to understand the dynamic stability of tetracycline derivatives complexed with viral proteins. nih.govresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity to predict the activity of new compounds. | Develop models to predict the anti-inflammatory or neuroprotective activity of new anhydro-minocycline derivatives. | Used to establish relationships between the structure of tetracyclines and their antibacterial efficacy. |

| ADMET Prediction | Forecast pharmacokinetic properties (e.g., absorption, toxicity) of a molecule. | Guide the design of derivatives with improved drug-like properties and lower potential for toxicity. | Initial screening of tetracycline derivatives to filter for compounds with favorable ADME profiles. researchgate.netsemanticscholar.org |

Development of Innovative Synthetic Routes for Structurally Related Compounds

The future exploration of this compound and its therapeutic potential is intrinsically linked to the development of novel and efficient synthetic methodologies. While this compound can be formed as a degradation product, creating a platform for targeted synthesis is crucial for producing structurally related analogs for structure-activity relationship (SAR) studies. Research in tetracycline synthesis has evolved from semi-synthetic modifications of natural products to highly convergent total synthesis routes. nih.govnih.govgoogle.com

Innovations in synthetic organic chemistry could enable the creation of a library of compounds based on the 5alpha,6-anhydro scaffold. nih.govresearchgate.net For example, a key future direction would be to develop methods that allow for precise modifications at various positions of the tetracycline core (e.g., C7, C9) while maintaining the anhydro structure. harvard.edu This would allow researchers to systematically investigate which structural features are essential for specific non-antibiotic activities, potentially leading to the discovery of derivatives with highly selective actions, such as inhibiting a specific MMP without affecting others. The development of such synthetic platforms would be a powerful engine for discovering next-generation tetracycline-based therapeutics. researchgate.netharvard.edu

Integration of this compound Research into Broader Tetracycline Science and Drug Repurposing Initiatives

Research into this compound should not occur in isolation but rather be integrated into the broader field of tetracycline science, particularly the development of Chemically Modified Tetracyclines (CMTs). ingentaconnect.comslideshare.netnih.gov CMTs are designed to remove the antibacterial activity of the parent tetracycline while preserving or enhancing its non-antibiotic properties, such as anti-inflammatory and anti-collagenase effects. slideshare.net this compound fits conceptually within this class and could serve as a novel scaffold for developing next-generation CMTs.

The concept of drug repurposing—finding new indications for existing drugs or their derivatives—is a highly efficient strategy for therapeutic development. nih.gov Tetracyclines are prime candidates for such initiatives due to their long history of clinical use and well-characterized pleiotropic effects. nih.gov Future studies could position this compound within repurposing programs targeting chronic inflammatory diseases, neurodegeneration, or even certain cancers where MMPs play a critical role in metastasis. nih.govelsevierpure.com By exploring its unique biological profile, this compound research can contribute significantly to the ongoing effort to unlock the full therapeutic potential of the tetracycline chemical scaffold.

Q & A

What methodological frameworks are recommended for formulating research questions on 5alpha,6-Anhydro minocycline's mechanism of action?

Researchers should employ structured frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICOT (Population, Intervention, Comparison, Outcome, Time) to ensure rigor. For example, a PICOT-based question could focus on comparing the anti-inflammatory efficacy of this compound with parental minocycline in in vitro models (e.g., IL-6 pathway modulation) over a defined time frame. These frameworks help align objectives with experimental design and ethical considerations .

How can researchers address discrepancies in reported pharmacokinetic data for this compound?

Contradictions in pharmacokinetic parameters (e.g., bioavailability, half-life) require systematic re-evaluation of experimental conditions, such as:

- Dose-response variability : Conduct meta-analyses of existing datasets to identify confounding factors (e.g., animal models vs. cell lines).

- Analytical validation : Cross-validate HPLC or LC-MS protocols to ensure consistency in quantification .

- In vitro-in vivo correlation (IVIVC) : Use physiologically based pharmacokinetic (PBPK) modeling to reconcile differences .

What advanced techniques are critical for elucidating the stereochemical stability of this compound?

The compound’s tetracyclic structure and anhydride moiety demand:

- Chiral chromatography (e.g., HPLC with chiral stationary phases) to resolve enantiomers.

- Dynamic NMR spectroscopy to assess conformational changes under physiological conditions.

- X-ray crystallography to confirm spatial arrangement and degradation pathways .

How should researchers design experiments to evaluate the compound's anti-inflammatory efficacy while minimizing bias?

Adopt a blinded, randomized controlled trial (RCT) design:

- Positive/negative controls : Use parental minocycline and inert vehicles to benchmark activity.

- Endpoint selection : Quantify IL-6, TNF-α, and NF-κB levels via ELISA or qPCR, with triplicate measurements to ensure reproducibility .

- Ethical validation : Predefine exclusion criteria and power analysis to avoid overinterpretation of outliers .

What strategies enhance the reproducibility of synthetic protocols for this compound?

- Stepwise documentation : Detail reaction conditions (temperature, solvent purity, catalyst ratios) in supplemental materials.

- Batch-to-batch analysis : Use NMR and mass spectrometry to verify structural consistency across syntheses.

- Open-access sharing : Publish spectral data and synthetic routes in repositories like Zenodo to enable peer validation .

How can computational modeling predict the compound's interaction with microbial targets?

- Molecular docking : Screen against bacterial ribosomes or efflux pumps using AutoDock Vina or Schrödinger Suite.

- Molecular dynamics (MD) simulations : Assess binding stability over 100+ ns trajectories to identify key residues (e.g., 30S ribosomal subunit interactions).

- QSAR models : Corrogate structural analogs to predict resistance mechanisms .

What advanced delivery systems improve this compound's bioavailability in neurological studies?

- Nanoparticle encapsulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles to bypass the blood-brain barrier.

- Liposomal formulations : Optimize lipid composition for sustained release in in vivo models.

- Pharmacokinetic monitoring : Employ microdialysis or PET imaging to track cerebral distribution .

How should conflicting data on the compound's cytotoxicity be resolved?

- Dose-range refinement : Perform MTT assays across logarithmic concentrations (1 nM–100 µM) to identify therapeutic windows.

- Cell-line specificity : Compare effects on cancerous vs. primary cells (e.g., HEK293 vs. neuronal stem cells).

- Mechanistic follow-up : Use RNA-seq to differentiate apoptosis pathways from off-target effects .

What methodologies validate the compound's purity and stability in long-term storage?

- Forced degradation studies : Expose to heat, light, and humidity, then monitor degradation via HPLC-UV.

- ICH guidelines : Follow Q1A(R2) protocols for accelerated stability testing.

- Reference standards : Cross-check with certified materials from NIST or equivalent agencies .

How can researchers leverage omics technologies to explore off-target effects of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.